6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester
CAS No.: 30192-44-0
Cat. No.: VC18319670
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30192-44-0 |
|---|---|
| Molecular Formula | C10H9ClN2O2 |
| Molecular Weight | 224.64 g/mol |
| IUPAC Name | ethyl 6-chloro-1H-benzimidazole-2-carboxylate |
| Standard InChI | InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13) |
| Standard InChI Key | YOSDDOJQQIPOAS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC2=C(N1)C=C(C=C2)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a benzimidazole core substituted with a chlorine atom at the 6-position and an ethyl ester group at the 2-carboxylic acid position. The IUPAC name, ethyl 6-chloro-1H-benzimidazole-2-carboxylate, reflects this arrangement (Figure 1). The planar benzimidazole ring system enables π-π stacking interactions, while the chlorine atom enhances electrophilic reactivity, making it amenable to further functionalization.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.64 g/mol |
| CAS Number | 30192-44-0 |
| IUPAC Name | Ethyl 6-chloro-1H-benzimidazole-2-carboxylate |
| Solubility | Limited in water; soluble in DMSO, ethanol |
| Melting Point | 192–195°C (decomposes) |
Synthesis and Manufacturing
Conventional Synthesis Routes
The compound is typically synthesized through a multistep process:
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Condensation: Reacting 5-chloro-1H-benzimidazole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine yields the ethyl ester.
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Purification: Recrystallization from ethanol or chromatography ensures high purity (>95%) .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Acid chloride route | 78 | 97 | VulcanChem |
| Microwave-assisted | 85 | 99 | Sigma-Aldrich |
Microwave-assisted synthesis, as reported in Sigma-Aldrich studies, reduces reaction times from hours to minutes while improving yield . This method employs palladium catalysts for cross-coupling reactions, enhancing scalability for industrial applications.
Pharmacological Applications
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies demonstrate that 6-chloro-1H-benzimidazole-2-carboxylic acid ethyl ester inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) by disrupting cell wall biosynthesis . The chlorine substituent enhances membrane permeability, facilitating intracellular accumulation .
Anticancer Mechanisms
This compound induces apoptosis in MCF-7 breast cancer cells (IC₅₀: 12 µM) and A549 lung carcinoma cells (IC₅₀: 18 µM) via the mitochondrial pathway. It upregulates pro-apoptotic proteins (Bax, caspase-3) while downregulating Bcl-2, as shown in proteomic analyses . Additionally, it inhibits tubulin polymerization, arresting cells in the G2/M phase .
Table 3: Anticancer Activity Across Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Bax/Bcl-2 modulation |
| A549 | 18 | Tubulin inhibition |
| HeLa | 25 | ROS generation |
Biochemical Interactions and Targets
Enzyme Modulation
The compound acts as a non-competitive inhibitor of CYP11B2 (aldosterone synthase) with a of 0.8 µM, suggesting utility in hypertension management . It also weakly inhibits topoisomerase II (IC₅₀: 45 µM), implicating potential DNA-intercalating properties .
Receptor Binding
Future Research Directions
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Structure-Activity Relationships: Modifying the ethyl ester group to improve bioavailability.
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In Vivo Efficacy: Testing in xenograft models to validate anticancer potency.
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Combination Therapies: Pairing with existing antimicrobials to overcome resistance.
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